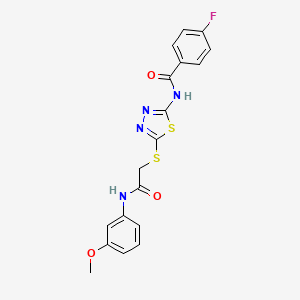

![molecular formula C14H11FO3S B2518339 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone CAS No. 1378441-13-4](/img/structure/B2518339.png)

2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

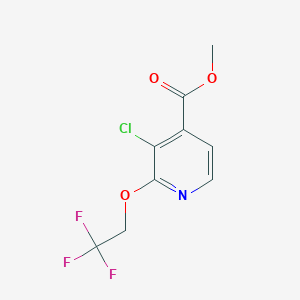

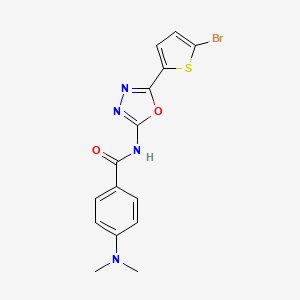

“2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” is an organic compound. It has a molecular formula of C14H11FO3S, an average mass of 278.299 Da, and a monoisotopic mass of 278.041290 Da .

Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” consists of a fluorophenyl group, a sulfonyl group, and a phenylethanone group .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone” are not available, related compounds such as 2-sulfonyl dienes can undergo [4+2] and [2+4] cycloaddition reactions . Direct fluorosulfonylation with fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .科学的研究の応用

Organic Synthesis and Functionalization

Sulfonyl compounds play a crucial role in organic synthesis. The sulfonyl group in 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone can be readily modified, making it a valuable building block for creating diverse molecules. Researchers have employed this compound to introduce sulfonyl moieties into complex structures, enabling the synthesis of pharmaceutical intermediates, agrochemicals, and functional materials .

Drug Discovery and Medicinal Chemistry

The fluoro-substituted sulfonyl group enhances the lipophilicity and metabolic stability of drug candidates. Scientists have explored derivatives of 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone as potential drug leads. These derivatives may exhibit improved pharmacokinetic properties, making them attractive for developing novel therapeutic agents .

Materials Science and Polymer Chemistry

Sulfonyl-containing compounds find applications in designing high-performance polymers. Researchers have incorporated 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone into polymer backbones to enhance mechanical strength, thermal stability, and chemical resistance. These polymers are used in engineering plastics, membranes, and coatings .

Photoinitiators and Photocrosslinking Agents

The sulfonyl group can serve as a photoinitiator in polymerization processes. When exposed to UV light, 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone generates radicals that initiate crosslinking reactions. This property is valuable for creating photoresists, adhesives, and dental materials .

Bioorthogonal Chemistry and Click Reactions

Bioorthogonal reactions allow selective labeling of biomolecules within living systems. Sulfonyl fluorides, including those derived from 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone, participate in click chemistry. Researchers use these reactions to study biological processes, develop imaging probes, and modify proteins in a site-specific manner .

Functionalized Fluorinated Compounds

The combination of fluorine and sulfonyl groups imparts unique properties to organic molecules. Researchers have explored 2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone derivatives as precursors for fluorinated materials. These compounds find applications in liquid crystals, OLEDs (organic light-emitting diodes), and other optoelectronic devices .

特性

IUPAC Name |

2-(2-fluorophenyl)sulfonyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3S/c15-12-8-4-5-9-14(12)19(17,18)10-13(16)11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKKSXXOCMRZFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)